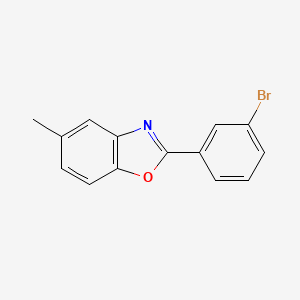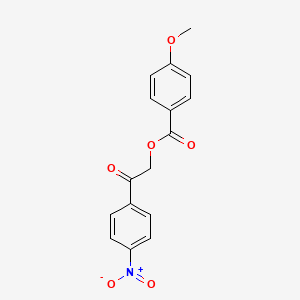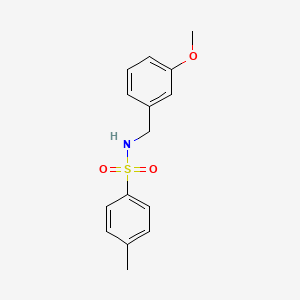![molecular formula C19H15ClN2O2 B5854290 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)
3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, commonly known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis.
作用機序
The mechanism of action of GSK-3 inhibitor involves the inhibition of the GSK-3 enzyme, which plays a crucial role in the regulation of various biological processes. GSK-3 is involved in the phosphorylation of several key proteins, including β-catenin and tau protein, which play a crucial role in the regulation of cell proliferation and differentiation. The inhibition of GSK-3 activity leads to the activation of the Wnt signaling pathway, which promotes cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that the inhibition of GSK-3 activity can have significant biochemical and physiological effects. Inhibition of GSK-3 activity has been shown to promote cell proliferation and differentiation, which can be beneficial in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.
実験室実験の利点と制限
The use of GSK-3 inhibitor in lab experiments has several advantages. The inhibitor can be used to study the role of GSK-3 in various biological processes, including cell proliferation and differentiation. Additionally, the inhibitor can also be used to study the potential therapeutic applications of GSK-3 inhibition in various diseases. However, the use of GSK-3 inhibitor in lab experiments also has some limitations. The inhibitor may have off-target effects, which can lead to unwanted biological effects.
将来の方向性
There are several future directions for the research on GSK-3 inhibitor. One potential direction is the development of more potent and selective inhibitors of GSK-3 activity. Additionally, the potential therapeutic applications of GSK-3 inhibition in various diseases, including cancer, diabetes, and neurodegenerative disorders, need to be further explored. Finally, the potential off-target effects of GSK-3 inhibitors need to be carefully studied to ensure their safety and efficacy in clinical settings.
Conclusion:
In conclusion, 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide, or GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The inhibitor has been found to have a significant impact on the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis. The development of more potent and selective inhibitors of GSK-3 activity, the exploration of potential therapeutic applications in various diseases, and the careful study of potential off-target effects are some of the future directions for the research on GSK-3 inhibitor.
合成法
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide involves several steps. The first step involves the reaction of 2-chlorophenol with formaldehyde to form 2-chloromethylphenol. The second step involves the reaction of 2-chloromethylphenol with pyridine-3-carboxylic acid to form 3-(2-chloromethylphenoxy)nicotinic acid. Finally, the reaction of 3-(2-chloromethylphenoxy)nicotinic acid with benzoyl chloride results in the formation of 3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide.
科学的研究の応用
The GSK-3 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that the inhibition of GSK-3 activity can lead to the activation of the Wnt signaling pathway, which plays a crucial role in the regulation of cell proliferation and differentiation. Additionally, GSK-3 inhibition has also been shown to have a significant impact on the regulation of insulin signaling pathways, making it a potential therapeutic target for the treatment of diabetes.
特性
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-17-8-1-2-9-18(17)24-13-14-5-3-6-15(11-14)19(23)22-16-7-4-10-21-12-16/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYSLDZWVPNPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenoxy)methyl]-N-(pyridin-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)
![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)
